![molecular formula C12H24N2O2 B1357556 Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate CAS No. 1352999-04-2](/img/structure/B1357556.png)
Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate is a chemical compound with the CAS Number: 1352999-04-2 . It has a molecular weight of 228.33 . It is usually in the form of a liquid or viscous liquid or solid .
Molecular Structure Analysis
The molecular formula of Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate is C12H24N2O2 . The InChI code for the compound is 1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-12(13)7-5-4-6-8-12/h4-9,13H2,1-3H3,(H,14,15) .Wissenschaftliche Forschungsanwendungen
Synthetic Intermediate in Biologically Active Compounds Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, it's used in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment. The compound was synthesized from commercially available materials through steps like acylation, nucleophilic substitution, and reduction, with a total yield of 81% (Zhao, Guo, Lan, & Xu, 2017).
Utility in Diels-Alder Reactions The compound plays a role in Diels-Alder reactions, which are chemical reactions used to produce more complex molecules from simpler ones. This process is crucial in the synthesis of a variety of chemical compounds (Padwa, Brodney, & Lynch, 2003).
Creation of Insecticide Analogues It is used in the creation of spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid. The process involves a key step of cocyclization with different compounds, leading to the formation of these analogues and their regioisomers (Brackmann et al., 2005).
Involvement in N-methylation of Carbamate Derivatives The compound is involved in the N-methylation of carbamate derivatives of α-amino acids, a process that retains the racemization and is influenced by the substrate's ability to complex with copper (Easton, Kociuba, & Peters, 1991).
Synthesis of Protected β-d-2-deoxyribosylamine It is a crucial intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This process is significant for the development of various nucleotide-based compounds (Ober, Marsch, Harms, & Carell, 2004).
Catalyzing Asymmetric Mannich Reactions The compound is used in catalyzing asymmetric Mannich reactions, which are pivotal in producing chiral molecules. This synthesis process involves the use of proline and allows for the purification of the resulting compounds (Yang, Pan, & List, 2009).
Formation of Boc-protected Amines It plays a role in the formation of Boc-protected amines through a one-pot Curtius rearrangement. This method is compatible with various substrates and enables the production of protected amino acids (Lebel & Leogane, 2005).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H320, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation of vapor or mist, avoiding contact with skin and eyes, and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-12(13)7-5-4-6-8-12/h4-9,13H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEHRZGJNHKUAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCCCC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599335 |
Source


|
| Record name | tert-Butyl [(1-aminocyclohexyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate | |
CAS RN |
1352999-04-2 |
Source


|
| Record name | tert-Butyl [(1-aminocyclohexyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

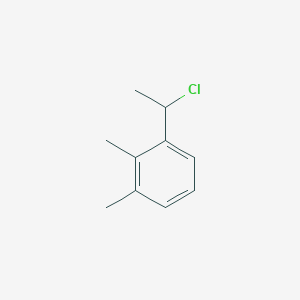
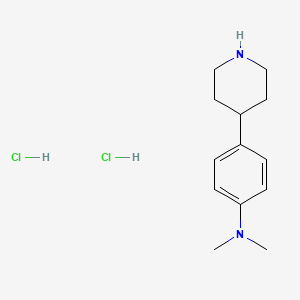
![Methyl 2-hydroxy-5-[2-(trimethylsilyl)ethynyl]-benzenecarboxylate](/img/structure/B1357477.png)
![Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1357485.png)
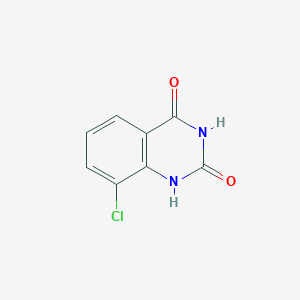
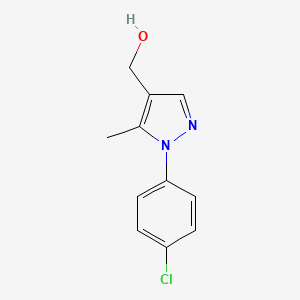
![8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1357494.png)
![1-cyclopentyl-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1357504.png)
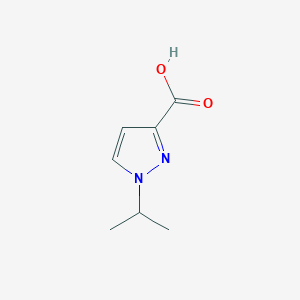
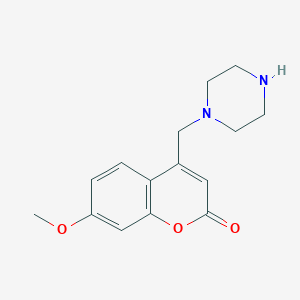
![1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]piperidin-3-amine](/img/structure/B1357527.png)
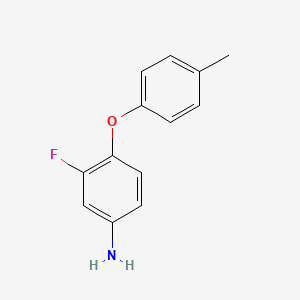

![1-[4-(3-Methylphenoxy)phenyl]methanamine](/img/structure/B1357540.png)